molecular formula C9H13N3O3S B12907561 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine CAS No. 90648-76-3

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine

Cat. No.: B12907561
CAS No.: 90648-76-3
M. Wt: 243.29 g/mol
InChI Key: DZMQOLAFFHUCCO-UHFFFAOYSA-N
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Description

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine typically involves the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions. One common method involves the use of a chlorinated pyrimidine precursor, which undergoes nucleophilic substitution with morpholine. The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and sulfonation steps. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or methylsulfonyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, alcohols, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific protein kinases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
  • (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine

Uniqueness

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine is unique due to its specific structural features, such as the presence of both a morpholine ring and a methylsulfonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C9H13N3O3S
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 90648-76-3
  • Structure : The compound features a morpholine ring and a pyrimidine moiety with a methylsulfonyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as BTK (Bruton’s Tyrosine Kinase), which plays a significant role in cancer cell proliferation and survival .
  • Antiplatelet Activity : Research indicates that related pyrimidine derivatives exhibit anti-platelet aggregation properties, suggesting potential cardiovascular benefits .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, likely through apoptotic pathways and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Activity Type Mechanism
Study 1PC-3 (Prostate Cancer)15 ± 2.82CytotoxicityApoptosis
Study 2BxPC-3 (Pancreatic Cancer)8.5 ± 0.7CytotoxicityCell Cycle Arrest
Study 3L929 (Normal Fibroblast)>50SelectivityNon-toxic

Case Studies

  • Case Study on Anticancer Efficacy
    • A study evaluated the efficacy of the compound against various cancer cell lines, including BxPC-3 and PC-3. It was found that at nanomolar concentrations, the compound induced significant apoptosis without affecting normal cells, indicating its selective toxicity towards cancer cells .
  • Antiplatelet Activity Evaluation
    • In another study focusing on anti-platelet aggregation, derivatives similar to this compound were synthesized and tested. The results indicated that these compounds effectively inhibited platelet aggregation in vitro, suggesting potential therapeutic applications in cardiovascular diseases .

Properties

CAS No.

90648-76-3

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-(6-methylsulfonylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)9-6-8(10-7-11-9)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3

InChI Key

DZMQOLAFFHUCCO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC(=C1)N2CCOCC2

Origin of Product

United States

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